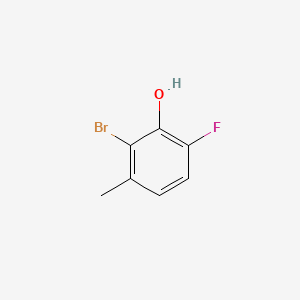

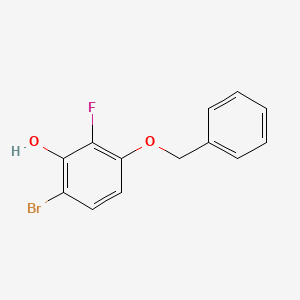

2-Bromo-6-fluoro-3-methylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-6-fluoro-3-methylphenol is a reagent used in chemoselective and regioselective oxybromination of phenols .

Synthesis Analysis

The synthesis of 2-Bromo-6-fluoro-3-methylphenol can be achieved through the bromination of o-cresol using bromine in chloroform. The reaction proceeds under reflux conditions with the addition of sodium bicarbonate as a base.Molecular Structure Analysis

The molecular formula of 2-Bromo-6-fluoro-3-methylphenol is C7H6BrFO . It has an average mass of 205.024 Da and a monoisotopic mass of 203.958603 Da .Chemical Reactions Analysis

2-Bromo-6-fluoro-3-methylphenol is used in various chemical reactions. For instance, it is used as a reagent in the chemoselective and regioselective oxybromination of phenols .Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-3-methylphenol has a density of 1.6±0.1 g/cm3 . It has a boiling point of 198.7±35.0 °C at 760 mmHg . The compound has a molar refractivity of 40.6±0.3 cm3 . It has 1 H bond acceptor and 1 H bond donor .科学的研究の応用

Phenols, including “2-Bromo-6-fluoro-3-methylphenol”, are often used in organic chemistry and materials science due to their reactivity and ability to form polymers . They can also be used in the synthesis of dyes, drugs, and plastics .

-

Organic Chemistry

- Phenols like “2-Bromo-6-fluoro-3-methylphenol” are often used as precursors or building blocks for more complex molecules . They can participate in various reactions due to their reactivity .

- Methods of application: The specific methods would depend on the reaction being carried out. Typically, phenols can be used in substitution reactions, oxidation reactions, and polymerization reactions .

- Outcomes: The outcomes would vary based on the specific reaction. In general, phenols can be used to synthesize a wide range of organic compounds .

-

Materials Science

- Phenols can form polymers, which have applications in materials science .

- Methods of application: This typically involves a polymerization reaction, where the phenol reacts with a suitable monomer to form a polymer .

- Outcomes: The result is a new material with properties that depend on the specific phenol and monomer used .

-

Dye Synthesis

-

Drug Synthesis

-

Plastic Synthesis

- Phenols can be used in the synthesis of plastics .

- Methods of application: This typically involves a polymerization reaction, where the phenol reacts with a suitable monomer to form a polymer .

- Outcomes: The result is a new plastic material with properties that depend on the specific phenol and monomer used .

-

Chemoselective and Regioselective Oxybromination

- “2-Bromo-3-methylphenol” can be used in chemoselective and regioselective oxybromination of phenols .

- Methods of application: This involves a specific organic reaction where “2-Bromo-3-methylphenol” is used as a reagent .

- Outcomes: The result is a brominated phenol, which can be used as a building block in further reactions .

-

Organic Chemistry

- Phenols like “2-Bromo-6-fluoro-3-methylphenol” are often used as precursors or building blocks for more complex molecules . They can participate in various reactions due to their reactivity .

- Methods of application: The specific methods would depend on the reaction being carried out. Typically, phenols can be used in substitution reactions, oxidation reactions, and polymerization reactions .

- Outcomes: The outcomes would vary based on the specific reaction. In general, phenols can be used to synthesize a wide range of organic compounds .

-

Materials Science

- Phenols can form polymers, which have applications in materials science .

- Methods of application: This typically involves a polymerization reaction, where the phenol reacts with a suitable monomer to form a polymer .

- Outcomes: The result is a new material with properties that depend on the specific phenol and monomer used .

-

Dye Synthesis

-

Drug Synthesis

-

Plastic Synthesis

- Phenols can be used in the synthesis of plastics .

- Methods of application: This typically involves a polymerization reaction, where the phenol reacts with a suitable monomer to form a polymer .

- Outcomes: The result is a new plastic material with properties that depend on the specific phenol and monomer used .

-

Chemoselective and Regioselective Oxybromination

- “2-Bromo-3-methylphenol” can be used in chemoselective and regioselective oxybromination of phenols .

- Methods of application: This involves a specific organic reaction where “2-Bromo-3-methylphenol” is used as a reagent .

- Outcomes: The result is a brominated phenol, which can be used as a building block in further reactions .

Safety And Hazards

2-Bromo-6-fluoro-3-methylphenol is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

特性

IUPAC Name |

2-bromo-6-fluoro-3-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEISQLNDDJAGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682119 |

Source

|

| Record name | 2-Bromo-6-fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluoro-3-methylphenol | |

CAS RN |

1226808-63-4 |

Source

|

| Record name | 2-Bromo-6-fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)

![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)

![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)